Guanidine, [3-(trimethoxysilyl)propyl]-, also known as N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine, has potential applications in the field of biomimetic coordination chemistry []. This area of research focuses on designing molecules that mimic the structure and function of natural systems, particularly the way they bind to metal ions.
A study by Herres-Pawlis et al. (2005) investigated the development of bis-guanidine ligands, a class that includes Guanidine, [3-(trimethoxysilyl)propyl]- []. These ligands are designed to have two guanidine groups, which are functional groups known for their ability to chelate (form strong bonds with) metal ions. By mimicking the natural binding pockets found in enzymes, bis-guanidine ligands can potentially be used to create synthetic catalysts or other functional molecules.
One of the advantages of bis-guanidine ligands is their tunable flexibility []. The researchers can modify the structure of the ligand to be more rigid or flexible, depending on the desired application. This allows for a wider range of coordination complexes to be formed, with varying properties and functionalities. These complexes can then be used to mimic the structure and function of metalloenzymes found in biological systems.
Guanidine, [3-(trimethoxysilyl)propyl]-, also known by its chemical structure N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine, is a silane compound featuring a guanidine functional group. This compound is characterized by its unique combination of a guanidine moiety and a trimethoxysilylpropyl group, which enhances its reactivity and interaction with various substrates. The presence of the trimethoxysilyl group allows it to bond effectively with siliceous surfaces, making it valuable in applications requiring adhesion between organic and inorganic materials .
The synthesis of Guanidine, [3-(trimethoxysilyl)propyl]- typically involves several steps:
Guanidine, [3-(trimethoxysilyl)propyl]- finds applications in various fields:
Interaction studies indicate that Guanidine, [3-(trimethoxysilyl)propyl]- can form stable bonds with various substrates, including metals and ceramics. This capability is essential for applications in composite materials where mechanical stability and durability are required. Studies have shown that the silane component enhances interfacial adhesion, which is crucial for maintaining the integrity of composite structures under stress .
Guanidine, [3-(trimethoxysilyl)propyl]- shares structural similarities with several other compounds. Below are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N'-Bis(3-trimethoxysilylpropyl)urea | Contains urea instead of guanidine | Often used in coatings for enhanced adhesion |
| Tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine | Similar guanidine structure | Exhibits excellent catalytic properties |
| 1-Methyl-2,3-di(propan-2-yl)-1-(3-trimethoxysilylpropyl)guanidine | Branched alkyl groups | Increased steric hindrance affecting reactivity |
| 2-Methyl-1-(3-trimethoxysilylpropyl)guanidine | Contains methyl substitutions | Variations in solubility and reactivity |
Guanidine, [3-(trimethoxysilyl)propyl]- stands out due to its dual functionality that combines both catalytic activity and strong adhesion properties, making it particularly versatile for industrial and biomedical applications .
Guanidine, [3-(trimethoxysilyl)propyl]-, also known as N,N,N′,N′-tetramethyl-N″-[3-(trimethoxysilyl)propyl]guanidine, represents a bifunctional organosilicon compound with the molecular formula C₁₁H₂₇N₃O₃Si and a molecular weight of 277.44 g/mol [1] [3] [4] [5]. The compound's two-dimensional molecular structure is characterized by the presence of two distinct functional moieties connected through a flexible propyl linker: a tetramethylated guanidine group and a trimethoxysilyl group .
The structural representation can be expressed through its SMILES notation as CN(C)C(=NCCCSi(OC)OC)N(C)C, which clearly delineates the connectivity pattern between the functional groups [3] [4] [7]. The InChI identifier InChI=1S/C11H27N3O3Si/c1-13(2)11(14(3)4)12-9-8-10-18(15-5,16-6)17-7/h8-10H2,1-7H3 provides additional structural detail regarding the arrangement of atoms and their connectivity [4].
The guanidine core exhibits the characteristic planar arrangement typical of guanidinium systems, with the central carbon atom bonded to three nitrogen atoms in a trigonal planar geometry [8] [9]. Two of these nitrogen atoms bear dimethyl substituents, while the third nitrogen atom connects to the propyl chain, creating an asymmetric substitution pattern that influences the compound's overall reactivity and binding characteristics .
The trimethoxysilyl portion features the silicon atom in a tetrahedral coordination environment, bonded to three methoxy groups (-OCH₃) and one carbon atom from the propyl chain [10] [11] [12]. This arrangement provides the hydrolyzable functionality essential for the compound's role as a coupling agent, as the methoxy groups can undergo hydrolysis and subsequent condensation reactions with hydroxylated surfaces [12].
The three-dimensional conformational landscape of Guanidine, [3-(trimethoxysilyl)propyl]- is governed by the interplay between the rigid guanidine core and the flexible propyl linker connecting it to the trimethoxysilyl group . The compound exhibits considerable conformational flexibility due to the presence of the three-carbon propyl chain, which allows for various spatial orientations between the two functional termini.
The guanidine moiety maintains a predominantly planar configuration due to delocalization of electron density across the N-C-N framework [8] [9] [13]. This planarity is stabilized by partial double-bond character in the carbon-nitrogen bonds, with the central carbon exhibiting sp² hybridization and bond angles approaching 120° in the N-C-N arrangements [9] [13]. The tetramethyl substitution pattern on the amino nitrogen atoms introduces steric considerations that influence the overall molecular conformation and accessibility of the guanidine center.
Computational studies suggest that the propyl linker adopts extended conformations in the gas phase, minimizing steric interactions between the bulky terminal groups [7]. The carbon-carbon bonds within the propyl chain exhibit typical sp³ hybridization with tetrahedral bond angles of approximately 109.5°, allowing for rotational freedom around these bonds [14]. This flexibility enables the molecule to adapt its conformation based on environmental constraints and intermolecular interactions.
The trimethoxysilyl group contributes additional conformational complexity through the orientation of its three methoxy substituents [10] [11]. The silicon center maintains tetrahedral geometry with bond angles close to 109.5°, while the methoxy groups can rotate around their respective Si-O bonds [11] [15] [12]. This rotational freedom allows for various orientations of the methoxy groups relative to the silicon-carbon backbone, influencing the compound's overall molecular shape and surface interaction properties.
Collision cross-section calculations provide insight into the compound's three-dimensional structure in different charge states, with predicted values ranging from 167.5 Ų for the protonated form [M+H]⁺ to 185.5 Ų for the ammoniated adduct [M+NH₄]⁺ [4]. These measurements reflect the compound's ability to adopt various conformational states depending on its ionization and solvation environment.
The functional group arrangement in Guanidine, [3-(trimethoxysilyl)propyl]- reflects a carefully designed molecular architecture that combines the strong basic properties of the guanidine moiety with the surface-active characteristics of the trimethoxysilyl group . This bifunctional design enables the compound to serve as an effective coupling agent by providing both organic compatibility through the guanidine unit and inorganic binding capability through the silyl functionality [12].
The guanidine portion exhibits significant electron delocalization across its N₃C core, resulting in a resonance-stabilized structure with partial double-bond character in the carbon-nitrogen bonds [8] [9] [13]. The bond lengths within the guanidine core typically range from 1.29-1.31 Å for the imino nitrogen connection and 1.34-1.40 Å for the amino nitrogen linkages [13] [16] [17]. This electronic structure contributes to the high basicity of the guanidine group, with a predicted pKa value of 13.62 ± 0.70 [18] [5].
The tetramethyl substitution pattern on the amino nitrogen atoms serves multiple functions in the molecular design . These methyl groups provide steric protection to the guanidine center, reduce the compound's volatility, and modify its solubility characteristics. The N-C bond lengths to these methyl groups typically measure 1.45-1.47 Å, consistent with single-bond character and sp³ hybridization at the methyl carbons [16] [17].
The trimethoxysilyl group functions as the hydrolyzable component of the coupling agent system [10] [11] [12]. The silicon-oxygen bonds exhibit lengths of approximately 1.64-1.66 Å, while the oxygen-carbon bonds within the methoxy groups measure 1.43-1.45 Å [10] [11] [12]. The Si-O-C bond angles typically range from 120-130°, reflecting the sp³ hybridization at the oxygen centers and the tetrahedral coordination at silicon [11] [15] [12].
The propyl linker connecting these functional groups provides spatial separation that prevents intramolecular interactions between the guanidine and silyl moieties while maintaining sufficient flexibility for surface binding applications . The carbon-carbon bonds within this linker exhibit standard sp³ characteristics with bond lengths of 1.52-1.54 Å and bond angles of 109-113° [14].
The bonding patterns and hybridization states throughout Guanidine, [3-(trimethoxysilyl)propyl]- reflect the diverse electronic environments present within this multifunctional molecule . The compound exhibits a complex interplay of hybridization states ranging from sp² in the guanidine core to sp³ in the alkyl and silyl portions.
The central carbon atom of the guanidine moiety adopts sp² hybridization due to its participation in the delocalized π-electron system characteristic of guanidinium structures [8] [9] [13]. This hybridization state results in trigonal planar geometry around the carbon center, with N-C-N bond angles of approximately 119-121° [8] [9] [13]. The partial double-bond character in these C-N bonds arises from resonance delocalization, contributing to the planarity and stability of the guanidine system.
The nitrogen atoms within the guanidine core exhibit sp² hybridization despite their different substitution patterns [8] [9]. The imino nitrogen (connected to the propyl chain) participates directly in the π-electron delocalization, while the amino nitrogen atoms (bearing dimethyl substituents) contribute their lone pairs to the resonance system [9] [13]. This electronic structure explains the high basicity of guanidine derivatives and their ability to form stable complexes with various substrates [19] [8].
The propyl linker region demonstrates consistent sp³ hybridization throughout its three-carbon chain [14]. Each carbon atom maintains tetrahedral geometry with bond angles close to 109.5°, providing the conformational flexibility necessary for the compound's coupling agent function. The carbon-carbon bonds exhibit typical single-bond character with lengths of 1.52-1.54 Å [14].
The silicon atom in the trimethoxysilyl group adopts sp³ hybridization, forming four bonds in a tetrahedral arrangement [11] [15] [12]. The Si-O bonds to the methoxy groups exhibit partial ionic character due to the electronegativity difference between silicon and oxygen, resulting in bond lengths of 1.64-1.66 Å [10] [11] [12]. The silicon-carbon bond connecting to the propyl chain measures approximately 1.87-1.91 Å, reflecting the larger atomic radius of silicon compared to carbon [10] [11] [12].
The synthesis of guanidine, [3-(trimethoxysilyl)propyl]- represents a specialized class of organosilane compounds that combine the strong basic properties of guanidine with the versatile coupling capabilities of trimethoxysilyl groups. This chemical entity has garnered significant interest due to its unique dual functionality and potential applications in materials science and catalysis.
The synthesis of guanidine, [3-(trimethoxysilyl)propyl]- relies on carefully selected precursor compounds that provide both the guanidine moiety and the silyl functionality. The most commonly employed precursor compounds include tetramethylguanidine and various chlorosilane derivatives [1] [2].
The primary synthetic route involves the reaction between tetramethylguanidine and 3-chloropropyltrimethoxysilane under controlled conditions. This approach was demonstrated to yield the desired product through a direct coupling mechanism [1]. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the guanidine group attacks the carbon atom adjacent to the chlorine in the chlorosilane precursor.
Alternative precursor combinations include the use of primary guanidine derivatives with trimethoxysilane compounds. Research has shown that N-butylamine can be coupled with chloropropyltrimethoxysilane to form analogous silane-amine structures, providing insights into the general reaction pathway [3]. The molar ratios of precursors significantly influence the reaction outcome, with optimal ratios typically ranging from 3:1 to 4:1 for amine to chlorosilane components.
The reaction pathways can be categorized into several distinct mechanisms. The direct coupling approach involves the formation of a carbon-nitrogen bond between the guanidine nitrogen and the propyl chain of the silane [1]. This mechanism is favored under moderate temperature conditions and provides good selectivity for the desired product.
Hydrosilylation reactions represent another important pathway, particularly when starting from trichlorosilane precursors [4]. This approach involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, followed by subsequent functionalization with guanidine derivatives. The hydrosilylation mechanism offers advantages in terms of industrial scalability and atom economy.
The displacement reaction mechanism involves the substitution of leaving groups on silicon centers with guanidine-containing nucleophiles [3]. This pathway is particularly useful when working with activated silane precursors and can provide high yields under optimized conditions.
Organosilane functionalization represents a critical aspect of synthesizing guanidine-containing silane compounds. The functionalization strategies can be broadly classified based on the mechanism of silicon-oxygen bond formation and the subsequent coupling with organic moieties [5] [6].
The hydrolysis-condensation strategy forms the foundation of most organosilane functionalization processes. In this approach, the trimethoxysilyl groups undergo controlled hydrolysis in the presence of water to form silanol intermediates [7] [8]. These silanol species then undergo condensation reactions to form siloxane bonds, creating a cross-linked network. The hydrolysis reaction is highly dependent on pH conditions, with acidic conditions generally favoring rapid hydrolysis while basic conditions promote condensation [9].
The kinetics of hydrolysis and condensation reactions have been extensively studied using in situ spectroscopic techniques [7]. Raman and nuclear magnetic resonance spectroscopy provide detailed information about the formation of intermediate species and the progression of the reaction. The reaction proceeds through multiple stages, with initial hydrolysis of methoxy groups followed by intermolecular condensation to form oligomeric species.
Sol-gel processing represents another important functionalization strategy, particularly for the preparation of hybrid organic-inorganic materials [6]. In this approach, the controlled hydrolysis and condensation of alkoxysilanes leads to the formation of three-dimensional networks with embedded organic functionalities. The sol-gel process allows for precise control over the material properties through adjustment of reaction parameters such as pH, temperature, and water content.
Surface grafting strategies involve the covalent attachment of guanidine-functionalized silanes to existing surfaces, particularly oxide surfaces [5] [6]. This approach is widely used for surface modification applications, where the silane coupling agent forms strong chemical bonds with hydroxyl groups present on the surface. The grafting reaction typically proceeds through the formation of siloxane bonds between the silane and the surface, with concurrent elimination of alcohol molecules.
Template-directed synthesis approaches utilize organic templates to organize the polymerization process and create ordered structures [2]. This strategy is particularly valuable for preparing materials with controlled porosity and surface area. The template molecules guide the condensation reactions, leading to the formation of organized siloxane networks with defined structural features.
Catalytic approaches play a crucial role in enhancing the efficiency and selectivity of guanidine-silane coupling reactions. Various types of catalysts have been employed to facilitate these transformations, each offering distinct advantages in terms of reaction conditions and product selectivity [10] [11] [12].
Palladium-based catalysts have emerged as highly effective systems for promoting guanidine-silane coupling reactions. The combination of palladium acetate with guanidine ligands has been shown to catalyze Suzuki cross-coupling reactions under mild aqueous conditions [10]. These catalytic systems exhibit remarkable activity, with turnover numbers reaching up to 850,000 for certain substrate combinations. The high activity is attributed to the strong electron-donating properties of guanidine ligands, which enhance the reactivity of the palladium center.
Heterogeneous palladium catalysts supported on functionalized materials have also demonstrated excellent performance in coupling reactions [11] [12]. Guanidine-functionalized iron oxide nanoparticles supporting palladium have been developed as magnetically recoverable catalysts. These systems combine the advantages of homogeneous catalysis with easy product separation and catalyst recovery. The catalysts maintain their activity over multiple reaction cycles, making them attractive for industrial applications.
Acid catalysts play an important role in promoting the hydrolysis of alkoxysilane groups, which is often the rate-determining step in silane coupling reactions [8] [13]. Hydrochloric acid, acetic acid, and sulfonic acids have been employed as effective acid catalysts. The choice of acid catalyst depends on the specific reaction requirements, with stronger acids providing faster hydrolysis but potentially leading to side reactions.
Rare earth metal catalysts, particularly lanthanide triflates, have shown exceptional selectivity in silane hydrolysis reactions [13]. These catalysts operate under mild conditions and provide excellent control over the hydrolysis and condensation processes. The unique coordination chemistry of lanthanide metals allows for selective activation of specific functional groups while maintaining the integrity of sensitive organic moieties.
Base catalysts, including triethylamine and sodium carbonate, are commonly used to promote condensation reactions between silanol groups [4]. These catalysts facilitate the formation of siloxane bonds through deprotonation of silanol groups, enhancing their nucleophilicity. The use of base catalysts is particularly important in reactions where rapid condensation is desired to prevent unwanted side reactions.
Metal oxide catalysts have been investigated for their ability to catalyze both hydrolysis and condensation reactions [6]. Iron oxide, zirconium oxide, and titanium oxide have shown catalytic activity in organosilane functionalization reactions. These catalysts offer the advantage of being heterogeneous systems that can be easily separated from reaction products.
The purification and isolation of guanidine, [3-(trimethoxysilyl)propyl]- require specialized techniques due to the compound's unique chemical properties and potential reactivity of the silane functional groups. Several purification methodologies have been developed to achieve high-purity products suitable for various applications [14] [15] [16].
Distillation under reduced pressure represents one of the most commonly employed purification techniques [3]. This method takes advantage of the relatively high boiling point of the target compound while minimizing thermal decomposition through the use of reduced pressure. Typical operating conditions involve temperatures ranging from 40 to 70°C under pressures less than 10 mmHg. The technique can achieve purities of 95-99% with recovery yields of 80-90%, making it suitable for large-scale production.
Liquid-liquid extraction has been successfully applied for the separation of guanidine-silane compounds from reaction mixtures [3] [15]. The method typically employs ethanol-water systems with careful pH control to optimize the distribution coefficients. The selective partitioning of the target compound between phases allows for effective separation from both ionic and non-ionic impurities. Recovery yields of 70-85% with purities of 90-95% are commonly achieved using this approach.
Silica gel chromatography provides excellent purification capabilities, particularly for analytical-scale preparations [16] [17]. The method relies on the differential adsorption of compounds on silica surfaces, with various eluent systems used to achieve optimal separation. This technique can achieve exceptional purities of 98-99.5%, though the recovery yields are typically lower (75-90%) due to irreversible adsorption on the stationary phase.
Crystallization techniques have been employed for the preparation of high-purity guanidine-silane compounds, particularly when salt forms are desired [15]. The method involves controlled cooling of supersaturated solutions in appropriate solvents, leading to the formation of well-defined crystals. While crystallization can achieve very high purities (99-99.9%), the recovery yields are often modest (60-80%) due to the solubility of the compound in the mother liquor.
Membrane separation technologies have emerged as promising alternatives for the purification of organosilane compounds [16]. These methods utilize molecular weight cutoff membranes to separate compounds based on size exclusion principles. The continuous nature of membrane processes makes them attractive for industrial applications, with recovery yields of 85-95% and moderate purities of 85-95%.
Silica-based extraction methods have been specifically developed for compounds containing guanidine functionalities [14] [15] [16] [17]. These techniques exploit the strong interaction between guanidine groups and silica surfaces under specific buffer conditions. The method involves binding the target compound to silica particles in the presence of chaotropic agents, followed by washing and elution steps to recover the purified product.
The choice of purification technique depends on several factors, including the scale of operation, required purity level, and the presence of specific impurities. For industrial applications, distillation under reduced pressure is often preferred due to its scalability and reasonable energy requirements. For research applications requiring the highest purity, silica gel chromatography remains the method of choice despite its limitations in throughput.
Advanced purification strategies often involve combinations of multiple techniques to achieve optimal results. For example, initial crude purification by liquid-liquid extraction may be followed by distillation or chromatographic polishing to achieve the desired purity specifications. The development of continuous purification processes has become increasingly important for commercial production, with membrane technologies and continuous distillation systems offering promising solutions.
The isolation techniques must also consider the moisture sensitivity of trimethoxysilane groups, which can undergo hydrolysis in the presence of water. Anhydrous conditions are typically maintained throughout the purification process, with the use of molecular sieves or other drying agents to remove trace moisture. The storage and handling of purified products require careful attention to exclude moisture and prevent degradation over time.